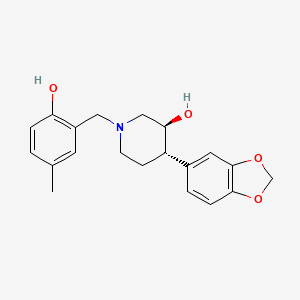![molecular formula C14H11FN4O B4261163 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one](/img/structure/B4261163.png)
3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one
説明
3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one, also known as FPEP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pteridine derivatives, which have been found to exhibit a wide range of biological activities. FPEP has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. This results in the downregulation of pro-inflammatory cytokines and the suppression of inflammation.
Furthermore, 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one has been found to inhibit the activity of various enzymes involved in the regulation of cell growth and proliferation, such as topoisomerase II and protein kinase C. This may contribute to its anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one has been shown to have a number of biochemical and physiological effects in the body. It has been found to reduce oxidative stress and inflammation, which are key factors in the development of various diseases. In addition, 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one has been shown to modulate the activity of various enzymes and signaling pathways in the body, which may contribute to its therapeutic properties.
実験室実験の利点と制限
One of the advantages of 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one is that it has been well-studied in the laboratory, and its synthesis and properties are well-documented in the literature. This makes it a useful tool for researchers studying the mechanisms of inflammation, cancer, and neurodegeneration.
However, one of the limitations of 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one is that it has not yet been extensively tested in clinical trials, and its safety and efficacy in humans are not well-established. In addition, the synthesis of 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one can be complex and time-consuming, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one. One area of interest is the development of new derivatives of 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one with improved properties, such as increased potency or selectivity for specific targets. Another area of interest is the investigation of the potential therapeutic applications of 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one in various diseases, such as cancer and neurodegeneration.
Furthermore, the mechanisms of action of 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one are not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways. This may lead to the discovery of new therapeutic targets and the development of more effective treatments for various diseases.
科学的研究の応用
3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
In addition, 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one has been found to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer. This suggests that 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one may have potential as a chemotherapeutic agent for the treatment of cancer.
Furthermore, 3-[2-(4-fluorophenyl)ethyl]pteridin-4(3H)-one has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. This makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-[2-(4-fluorophenyl)ethyl]pteridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O/c15-11-3-1-10(2-4-11)5-8-19-9-18-13-12(14(19)20)16-6-7-17-13/h1-4,6-7,9H,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOBCJJLIQBIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=NC3=NC=CN=C3C2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1,3-benzodioxol-4-ylmethyl)amino]-1-(3-fluorobenzyl)-2-pyrrolidinone](/img/structure/B4261087.png)
![(1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B4261092.png)
![3-{2-[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]-2-oxoethyl}-8-methylimidazo[1,2-a]pyridine](/img/structure/B4261093.png)

![6-{4-[(dimethylamino)methyl]phenyl}-2-methylquinoline-4-carboxylic acid](/img/structure/B4261117.png)
![1-(4-fluorophenyl)-N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B4261119.png)
![2-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B4261121.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N'-(2,3-dimethylphenyl)-N-methylmalonamide](/img/structure/B4261127.png)
![N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]-2-(4-pyrimidin-5-yl-1H-pyrazol-1-yl)acetamide](/img/structure/B4261136.png)
![N-{[3'-(1H-pyrazol-3-yl)-3-biphenylyl]methyl}ethanamine trifluoroacetate](/img/structure/B4261144.png)
![4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-{[5-(2-thienyl)-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B4261160.png)
![N-(3-acetylphenyl)-4-[(2-methylpyrrolidin-1-yl)methyl]benzamide](/img/structure/B4261171.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4261181.png)